2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
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Overview
Description
2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzyl chloride with 3-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 7,8-dimethyl-1,3-thiazolo[3,2-a]benzimidazol-3(2H)-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one shares similarities with other heterocyclic compounds such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H20Cl2N4OS |
---|---|
Molecular Weight |
531.5g/mol |
IUPAC Name |
(2E)-2-[[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C28H20Cl2N4OS/c1-16-8-11-23-25(17(16)2)31-28-34(23)27(35)24(36-28)12-20-15-33(14-19-9-10-21(29)13-22(19)30)32-26(20)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3/b24-12+ |
InChI Key |
QAZPAQNMLLHFTI-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=C(C=C6)Cl)Cl)/SC3=N2)C |
SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)CC6=C(C=C(C=C6)Cl)Cl)SC3=N2)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)CC6=C(C=C(C=C6)Cl)Cl)SC3=N2)C |
Origin of Product |
United States |
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